molecular formula C22H25FN6O2 B607679 1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone CAS No. 1936428-93-1

1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone

Cat. No. B607679
M. Wt: 424.4804
InChI Key: NKOJNOBJGYTLLZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel potent and selective probe for the Bromodomains of CBP/EP300
GNE-272 is a potent and selective in Vivo Probe for the Bromodomains of CBP/EP300 (CBP IC50 = 0.02 μM, EP300 IC50 = 0.03 μM, BRET IC50 = 0.41 μM, BRD4 C50 = 13 μM). GNE-272 showed a marked antiproliferative effect in hematologic cancer cell lines and modulates MYC expression in vivo that corresponds with antitumor activity in an AML tumor model. CBP has also been implicated in neurological disorders where a CBP bromodomain inhibitor has been shown to reduce expression of a regulator of G-protein signaling (RGS4).

Scientific Research Applications

  • Antiviral Activity : The synthesis of derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone showed potential antiviral activities, specifically against HSV1 and HAV-MBB (Attaby et al., 2006).

  • Versatile Synthesis for Pyrazolopyridines : A study presented a novel reaction involving 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone for the synthesis of pyrazolopyridines, demonstrating the compound's versatility in creating a range of heterocyclic systems (Almansa et al., 2008).

  • Antimicrobial and Anticancer Properties : Some derivatives, like pyrazolo[1,5-a]pyrimidines, have shown promise in pharmaceutical applications due to their antimicrobial and anticancer properties (Abdelriheem et al., 2017).

  • Synthesis of Pyrazolopyridines and Their Chemical Properties : Research on the chemical behavior of pyrazolopyridine derivatives has expanded understanding of their potential applications in medicinal chemistry (Petrova et al., 2015).

  • Synthesis of Novel Heterocyclic Compounds for Antimicrobial Activity : The synthesis of new heterocyclic compounds containing this chemical structure has been explored for their potential antimicrobial activities (Abdelhamid et al., 2010).

  • Application in Tuberculosis Research : Some derivatives have been synthesized and tested against tuberculosis, demonstrating the compound's relevance in infectious disease research (Abdelall, 2014).

  • Cytotoxicity Evaluation for Cancer Treatment : Research on pyrazolyl derivatives has involved evaluating their cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy (Alam et al., 2018).

  • Synthesis of Pyrazolopyrimidines as Anticancer Agents : The development of pyrazolopyrimidines derivatives has been explored for their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

properties

IUPAC Name

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOJNOBJGYTLLZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone

Citations

For This Compound
2
Citations
XS Wang, QC Zheng - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
The CBP (CREB (cAMP responsive element binding protein) binding protein) bromodomain (BRD) could recognize and bind with acetyl K382 of human tumor suppressor protein p53 …
Number of citations: 5 www.sciencedirect.com
R Cacabelos, JC Carril, A Sanmartín, P Cacabelos - Pharmacoepigenetics, 2019 - Elsevier
The pharmacoepigenetic apparatus is integrated by gene clusters of different categories, including (i) pathogenic genes involved in disease pathogenesis, (ii) mechanistic genes …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.